1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
Description
Significance of Bicyclic Ring Systems in Organic Chemistry
Bicyclic ring systems are compounds that feature two interconnected ring structures. google.com Their rigid conformations and unique three-dimensional arrangements are crucial to their chemical properties and biological activities. google.com These structures are found in numerous natural products and pharmaceutically important molecules, such as camphor (B46023) and α-thujene. justia.com The defined spatial orientation of substituents on a bicyclic scaffold can lead to highly specific interactions with biological targets like enzymes and receptors.
There are three primary types of bicyclic systems:
Fused bicyclic compounds: Share two adjacent atoms and one covalent bond.
Bridged bicyclic compounds: Share two non-adjacent atoms (bridgeheads) and a bridge of one or more atoms.
Spiro bicyclic compounds: Share a single atom.
The 7-oxabicyclo[4.1.0]heptene core is a fused bicyclic system, which imparts a high degree of conformational rigidity.
Unique Structural Features of the 7-Oxabicyclo[4.1.0]heptene Core
The 7-oxabicyclo[4.1.0]heptene framework is characterized by the fusion of a six-membered cyclohexene (B86901) ring and a three-membered epoxide (oxirane) ring. This combination results in several key structural and reactive features:
Ring Strain: The epoxide ring is inherently strained due to its three-membered nature. This strain makes it susceptible to ring-opening reactions, providing a powerful tool for introducing new functional groups with stereochemical control.
Alkene Moiety: The presence of a double bond within the six-membered ring offers a site for a variety of chemical transformations, including additions and oxidations. The position of this double bond relative to the epoxide can influence the reactivity of the entire system.
Stereochemistry: The fused ring system creates multiple stereocenters, leading to the possibility of various stereoisomers. The specific three-dimensional arrangement of atoms is critical, particularly in the synthesis of chiral molecules.
Overview of Academic Research Trajectories for Bicyclic Epoxides with Alkene Moieties
Research into bicyclic epoxides containing alkene functionalities has been a vibrant area of organic synthesis. A primary focus has been on their use as versatile synthetic intermediates. The strained epoxide ring can be opened by a wide range of nucleophiles, leading to highly functionalized cyclohexane (B81311) derivatives.
A significant area of investigation is the stereoselective synthesis of these compounds. For instance, the epoxidation of a corresponding cyclohexene derivative is a common method, where the stereochemistry of the starting material can direct the formation of a specific stereoisomer of the epoxide. Furthermore, transition metal-catalyzed cycloisomerization reactions of 1,6-enynes have emerged as a powerful strategy for constructing the bicyclo[4.1.0]heptene skeleton with high levels of enantiospecificity. sigmaaldrich.com
These bicyclic epoxides are valuable precursors in the total synthesis of natural products and have been explored for their potential pharmacological applications. For example, derivatives of the 7-oxabicyclo[4.1.0]heptene core are key intermediates in the synthesis of the antiviral medication oseltamivir (B103847). The ability to perform regio- and stereoselective ring-opening reactions allows for the precise construction of complex molecular frameworks.
While specific research findings on 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene are limited, it is mentioned in patent literature as a potential reactant in the synthesis of more complex molecules, such as quinone derivatives and crosslinked aminosilicone polymers. google.comjustia.com This suggests its utility as a building block in various chemical applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31152-30-4 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-7-5-3-2-4-6(7)8-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZZGMKTTUPBYCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CCC1O2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene and Analogues
Transition Metal-Catalyzed Cycloisomerization Approaches
Transition metal catalysis offers powerful and atom-economical methods for the construction of the 7-oxabicyclo[4.1.0]heptane framework. The cycloisomerization of 1,6-enynes, in particular, has been extensively studied, with platinum and gold catalysts demonstrating unique reactivity and selectivity.
Platinum-Catalyzed Cyclizations of 1,6-Enynes
Platinum catalysts, such as Pt(COD)Cl2, have been effectively employed in the hydrative cyclization of 1,6-diynes, which are structurally related to 1,6-enynes, to produce functionalized cyclohexenones. mdpi.com These reactions proceed under mild conditions and tolerate a variety of functional groups. mdpi.com For instance, the Pt(II)-catalyzed cyclopropanation of enol ethers by alkynes leads to the formation of 3-oxabicyclo[4.1.0]hept-4-enes. nih.gov These products can then undergo further transformations, such as oxidative ring opening to yield oxepane (B1206615) derivatives or acid-catalyzed opening of the cyclopropane (B1198618) ring to form dihydrobenzofurans or 3,4-dihydro-2H-chromenes. nih.gov
A notable application of platinum catalysis is in the hydrative cyclization of 1,6-diynes, which furnishes functionalized cyclohexenones in good yields. mdpi.comresearchgate.net The combination of Pt(COD)Cl2 and methanesulfonic acid has proven to be an effective catalytic system for this transformation. mdpi.com
| Entry | Catalyst (mol%) | Acid (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Pt(COD)Cl2 (5) | CH3SO3H (10) | 75 |
| 2 | Pt(COD)Cl2 (5) | - | 0 |
Gold-Catalyzed Cyclizations of 1,6-Enynes
Gold catalysts have emerged as powerful tools for the cyclization of 1,6-enynes and related systems. Gold(I) complexes, in particular, exhibit high catalytic activity for the cyclization of 1,6-diynes, leading to the stereoselective formation of Z-cyclopentylidene derivatives. nih.gov A significant advantage of gold catalysis is its ability to overcome the incompatibility with chloride that can be problematic for other cationic metal catalysts. researchgate.net This is achieved through hydrogen bonding activation of the Au-Cl bond, allowing for reactions to be conducted in open air with excellent functional group tolerance. researchgate.net
In an interesting variation, gold catalysis can initiate an oxidative cyclization of diynes in the presence of an N-oxide. nih.gov This cascade reaction involves the formation of an α-oxo carbene, which is then transferred across the second alkyne, ultimately leading to highly substituted and functionalized indenones. nih.gov This method provides an alternative to the use of hazardous diazo compounds. nih.gov
Regioselectivity and Stereoselectivity in Metal-Catalyzed Processes
The control of regioselectivity and stereoselectivity is a critical aspect of transition metal-catalyzed cyclizations of enynes. In many cases, the choice of catalyst and reaction conditions can dictate the outcome of the reaction. For example, FeCl3 has been used to catalyze a highly regio- and stereoselective hydrochlorination/cyclization of enynes, affording heterocyclic alkenyl chloride compounds as Z isomers in high yields. researchgate.net
In the context of gold-catalyzed cyclizations of 1,6-diynes, high regioselectivity has been observed, particularly with unsymmetrically substituted substrates. nih.gov For instance, the cyclization of a Me/Ph-substituted 1,6-diyne resulted in a 97:3 regioselectivity. nih.gov The stereochemistry of the resulting products is also noteworthy, with the Z-cyclopentylidene derivatives being formed stereoselectively. nih.gov
The development of tandem catalytic systems has also contributed to achieving high levels of selectivity. For example, a rhodium-catalyzed hydroalkynylative cyclization of 1,6-enynes with terminal alkynes proceeds with excellent chemo-, regio-, and stereoselectivity, leading to a single product out of many possible isomers. rsc.org
| Substituents on Diyne | Yield (%) | Regioselectivity |
|---|---|---|
| Me, Et (symmetrical) | 31-60 | N/A |
| Me, Et, Ph (unsymmetrical) | 49-83 | High |
| Me/Ph | - | 97:3 |
Epoxidation Strategies for Bicyclic Precursors
Epoxidation of a pre-existing bicyclic alkene is a direct and common method for the synthesis of 7-oxabicyclo[4.1.0]heptene derivatives. This can be achieved through various epoxidizing agents and strategies.
Peracid-Mediated Epoxidations (e.g., m-chloroperbenzoic acid)
Peracids, such as m-chloroperbenzoic acid (m-CPBA), are widely used reagents for the epoxidation of alkenes. In the synthesis of (1R,6S)-7-Oxabicyclo[4.1.0]hept-3-ene, m-CPBA was successfully used to epoxidize 1,4-cyclohexadiene. whiterose.ac.uk This reaction is typically carried out in a biphasic solution with a buffer like sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid. whiterose.ac.uk
Another approach involves a telescoped reduction-epoxidation-oxidation sequence. whiterose.ac.uk An enone can be reduced with sodium borohydride (B1222165) to the corresponding allylic alcohol, which is then epoxidized with m-CPBA and subsequently oxidized to the epoxy ketone. whiterose.ac.uk This multi-step, one-pot procedure can be efficient for the synthesis of complex intermediates. whiterose.ac.uk
Intramolecular Epoxide Formation via Base-Catalyzed Ring Closure
An alternative to direct epoxidation is the intramolecular cyclization of a halohydrin precursor. This method involves the formation of an epoxide ring through a base-catalyzed ring closure. While direct search results for the synthesis of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene via this specific intramolecular route were not prominently found, the general principle is a fundamental reaction in organic synthesis. A related process involves the reaction of an epoxy ester with a base to induce further transformations. google.com
The synthesis of related 7-oxabicyclo[4.1.0]heptane systems often involves the epoxidation of a cyclohexene (B86901) derivative. For example, the synthesis of 4-[2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-3-buten-2-one, a β-ionone epoxide, is achieved through the oxidation of β-ionone with hydrogen peroxide in the presence of an organoselenium catalyst. google.com This method highlights the use of alternative, environmentally friendly oxidizing systems. google.com
Catalytic Asymmetric Epoxidation (Sharpless, Jacobsen-Katsuki, Organocatalysts)
Asymmetric epoxidation represents a cornerstone in the synthesis of chiral epoxides, which are versatile building blocks. Several named reactions are pivotal in this context.
The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. wikipedia.orgresearchgate.net This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). wikipedia.orgresearchgate.net The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of either epoxide enantiomer. pearson.com While highly effective for allylic alcohols, a key limitation of the Sharpless epoxidation is its substrate scope, which is primarily restricted to this class of compounds. wikipedia.org
The Jacobsen-Katsuki Epoxidation , in contrast, offers a complementary approach, enabling the enantioselective epoxidation of unfunctionalized alkenes, including cis-disubstituted and conjugated dienes. openochem.orgwikipedia.orgorganic-chemistry.org This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The reaction is known for its ability to achieve high enantioselectivities for a broader range of substrates compared to the Sharpless epoxidation. organic-chemistry.org The mechanism is thought to involve a manganese(V)-oxo species as the active oxidant. organic-chemistry.orgpitt.edu
Organocatalysis has emerged as a powerful third wave in asymmetric synthesis, offering metal-free alternatives for epoxidation. Chiral amines and other small organic molecules can catalyze the epoxidation of α,β-unsaturated aldehydes and other electron-deficient olefins with high enantioselectivity. nih.govorganic-chemistry.org These methods often utilize simple and environmentally benign oxidants like hydrogen peroxide. organic-chemistry.org The development of organocatalytic epoxidation has expanded the toolbox for accessing chiral epoxides from a different set of starting materials. nih.gov
Multicomponent and Cascade Reactions Leading to the Oxabicyclic Framework
Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to complex molecular architectures like the 7-oxabicyclo[4.1.0]heptene framework from simple starting materials in a single operation.
Gold-catalyzed cycloisomerization of 1,6-enynes has been demonstrated as a viable route to produce functionalized bicyclo[4.1.0]heptene derivatives. beilstein-journals.org Specifically, the asymmetric cycloisomerization of oxygen-tethered 1,6-enynes using a chiral Au(I) complex can yield enantiomerically enriched oxabicyclo[4.1.0]heptenes with excellent enantiomeric excesses (ee). beilstein-journals.org Similarly, rhodium-catalyzed asymmetric cycloisomerization of heteroatom-bridged 1,6-enynamides can afford functionalized 3-aza- and oxabicyclo[4.1.0]heptene derivatives in high yields and enantioselectivities. researchgate.netnih.gov These cascade processes often proceed through the formation of a metal-carbenoid intermediate followed by intramolecular cyclopropanation.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, as the biological activity and synthetic utility of these compounds are often dependent on their three-dimensional structure.
Asymmetric Catalysis in Epoxide Formation
Asymmetric catalysis is the most direct and powerful strategy for establishing the stereochemistry of the epoxide ring in 7-oxabicyclo[4.1.0]heptene systems. As discussed in section 2.2.3, methods like the Sharpless and Jacobsen-Katsuki epoxidations are paramount. wikipedia.orgwikipedia.org For a substrate like 1-methyl-1,3-cyclohexadiene, the precursor to this compound, the Jacobsen-Katsuki epoxidation would be a suitable choice due to the unfunctionalized nature of the diene. openochem.orgwikipedia.org The use of a chiral manganese-salen catalyst would facilitate the enantioselective epoxidation of one of the double bonds, leading to a chiral product.
The development of catalytically formed chiral auxiliaries presents another innovative approach. nih.gov In this strategy, a chiral auxiliary is catalytically installed onto the substrate, which then directs the stereochemistry of a subsequent epoxidation reaction. nih.gov This method has been successfully applied to the asymmetric epoxidation of tetrasubstituted olefins. nih.gov
The following table summarizes the key features of different asymmetric epoxidation methods:
| Method | Typical Substrate | Catalyst | Oxidant | Key Advantage |
|---|---|---|---|---|
| Sharpless Epoxidation | Allylic Alcohols wikipedia.org | Ti(OiPr)₄ / Chiral Tartrate wikipedia.org | t-BuOOH wikipedia.org | High enantioselectivity for a specific substrate class. wikipedia.org |
| Jacobsen-Katsuki Epoxidation | Unfunctionalized Alkenes wikipedia.org | Chiral Mn-salen complex wikipedia.org | NaOCl organic-chemistry.org | Broad substrate scope. organic-chemistry.org |
| Organocatalytic Epoxidation | α,β-Unsaturated Aldehydes organic-chemistry.org | Chiral Amines organic-chemistry.org | H₂O₂ organic-chemistry.org | Metal-free, environmentally benign. organic-chemistry.org |
Diastereoselective Control in Bicyclic Systems
In addition to enantioselectivity, controlling the diastereoselectivity in the formation of bicyclic systems is crucial. For substrates that already possess stereocenters, the existing chirality can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection.
For instance, the epoxidation of a chiral cyclohexene derivative will often favor the formation of one diastereomer over the other due to steric hindrance or directing effects from existing functional groups. In the synthesis of derivatives of this compound, if the starting cyclohexadiene already contains stereocenters, these can direct the approach of the epoxidizing agent to one face of the double bond, leading to a diastereomerically enriched product. The rigidity of the bicyclic system often amplifies these diastereoselective effects.
Derivatization Strategies from Pre-formed 7-Oxabicyclo[4.1.0]heptenes
Once the 7-oxabicyclo[4.1.0]heptene core is established, it can be further functionalized through a variety of chemical transformations. The epoxide ring is a highly versatile functional group that can undergo regio- and stereoselective ring-opening reactions with a wide range of nucleophiles. researchgate.net
The inherent strain of the three-membered epoxide ring, coupled with the presence of the adjacent double bond in allylic epoxides, leads to enhanced reactivity. acs.org Nucleophilic attack can occur at either of the epoxide carbons, and in the case of allylic systems, an SN2' pathway is also possible. acs.org The choice of nucleophile and reaction conditions can be used to control the regioselectivity of the ring-opening. For example, acidic conditions often favor attack at the more substituted carbon, while basic or neutral conditions with hard nucleophiles favor attack at the less substituted carbon.
Metal-salen complexes have also been developed as catalysts for the asymmetric ring-opening (ARO) of epoxides, providing another layer of stereochemical control in the derivatization process. nih.govmdpi.com These reactions allow for the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides, yielding enantiomerically enriched diols, amino alcohols, and other valuable products. nih.govmdpi.com
The following table lists the chemical compounds mentioned in this article:
| Compound Name |
|---|
| This compound sigmaaldrich.com |
| 1-methyl-1,3-cyclohexadiene |
| tert-butyl hydroperoxide wikipedia.org |
| Titanium tetra(isopropoxide) wikipedia.org |
| Diethyl tartrate wikipedia.org |
| Sodium hypochlorite organic-chemistry.org |
| Hydrogen peroxide organic-chemistry.org |
Reactivity and Mechanistic Investigations of the 1 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene Skeleton
Ring-Opening Reactions of the Oxirane Moiety
The high ring strain of the three-membered oxirane ring makes it susceptible to cleavage by various reagents. This reactivity is a cornerstone of the synthetic utility of the 1-methyl-7-oxabicyclo[4.1.0]hept-3-ene skeleton.
Nucleophilic Ring Opening Mechanisms
The oxirane ring of 7-oxabicyclo[4.1.0]heptane derivatives readily undergoes nucleophilic ring-opening reactions. nih.govevitachem.com This process involves the attack of a nucleophile on one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. The reaction can be catalyzed by either acid or base.
Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For instance, the reaction of 7-oxabicyclo[2.2.1]hept-5-en-2-ols with organolithium reagents results in a regio- and stereospecific SN2' bridge opening. researchgate.net In the case of this compound, the presence of the methyl group at the bridgehead position (C1) influences the regioselectivity of the nucleophilic attack.
Acid-catalyzed ring-opening involves protonation of the epoxide oxygen, forming a more reactive intermediate that is susceptible to nucleophilic attack. This can lead to different regiochemical outcomes compared to base-catalyzed reactions.
Some studies have proposed enzymatic ring-opening of related 1,2-cyclopropyl carbohydrates, where an enzymatic nucleophile assists in the cleavage of the cyclopropane (B1198618) ring. wgtn.ac.nz This suggests that biological systems can also facilitate the ring-opening of such strained ring systems.
Role of Cyclopropyl (B3062369) Ring Strain in Reactivity
The 7-oxabicyclo[4.1.0]heptane skeleton can be viewed as a fusion of a cyclohexane (B81311) ring with a cyclopropane-like epoxide ring. Cyclopropanes are known for their significant ring strain, which is a consequence of the deviation of their bond angles from the ideal sp3 tetrahedral angle. unit.no This inherent strain energy makes the three-membered ring susceptible to cleavage. unit.no
The reactivity of donor-acceptor cyclopropanes, which are structurally related to the epoxide moiety , is often explained by this inherent ring strain. scispace.com
Influence of the Alkene Moiety on Ring Opening Selectivity
The presence of the double bond in the cyclohexene (B86901) ring of this compound can influence the selectivity of the epoxide ring-opening reaction. The electronic effects of the alkene can be transmitted through the bicyclic framework, potentially affecting the electrophilicity of the epoxide carbons.
Furthermore, the alkene functionality can participate in more complex reaction cascades initiated by the ring-opening. For instance, once the epoxide is opened, the resulting intermediate may undergo further reactions involving the double bond. The relative stereochemistry between the epoxide and the alkene can also play a crucial role in determining the stereochemical outcome of the ring-opening and subsequent reactions.
Transformations of the Alkene Functionality
In addition to the reactivity of the oxirane, the alkene double bond in this compound provides another site for chemical modification.
Reduction Reactions (e.g., Hydrogenation)
The double bond in the cyclohexene ring can be reduced through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). The hydrogenation would convert the this compound to 1-methyl-7-oxabicyclo[4.1.0]heptane. This transformation removes the alkene functionality while leaving the epoxide ring intact under appropriate conditions.
Oxidation Reactions (e.g., Dihydroxylation, Subsequent Epoxidations)
The alkene moiety is susceptible to various oxidation reactions. Dihydroxylation, for instance, can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), leading to the formation of a diol. The stereochemistry of the dihydroxylation can often be controlled by the choice of reagents and the existing stereochemistry of the bicyclic system.
Furthermore, the alkene can undergo a second epoxidation reaction to form a bis-epoxide. google.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. google.comresearchgate.net The epoxidation of the double bond would result in the formation of 1-methyl-3,4,7-trioxatricyclo[5.1.0.02,4]octane. The relative stereochemistry of the two epoxide rings would depend on the facial selectivity of the epoxidation reaction, which can be influenced by the existing epoxide ring.
The table below summarizes some of the key reactions of the this compound skeleton.
| Reaction Type | Functional Group | Reagents/Conditions | Product(s) | Reference(s) |
| Nucleophilic Ring Opening | Oxirane | Nucleophiles (e.g., organolithium reagents), Acid/Base catalysis | Ring-opened cyclohexene derivatives | nih.govevitachem.comresearchgate.net |
| Hydrogenation | Alkene | H₂, Pd/C | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Dihydroxylation | Alkene | OsO₄ or KMnO₄ | 1-Methyl-7-oxabicyclo[4.1.0]heptane-3,4-diol | acs.org |
| Epoxidation | Alkene | m-CPBA | 1-Methyl-3,4,7-trioxatricyclo[5.1.0.02,4]octane | google.comresearchgate.net |
Substitution and Functionalization Reactions on the Bicyclic Scaffold
The unique structural and electronic properties of the this compound skeleton, characterized by a strained epoxide ring fused to a cyclohexene core, make it a versatile platform for a variety of substitution and functionalization reactions. The interplay between the epoxide, the double bond, and the bicyclic framework allows for regio- and stereocontrolled introduction of new functional groups.
Electrophilic and Nucleophilic Substitution Pathways
The reactivity of the this compound system is dictated by its electronic landscape. Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand this reactivity. For derivatives of this scaffold, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been calculated to range from 4.32 to 5.82 eV. researchgate.netnih.gov The electrophilicity index values for these related compounds, ranging from 2.49 to 3.86, classify them as strong electrophiles. researchgate.netnih.gov This inherent electrophilicity makes the scaffold susceptible to attack by nucleophiles.
Molecular Electrostatic Potential (MESP) analysis further elucidates the reactive sites, identifying electron-rich and electron-deficient regions within the molecule. researchgate.netnih.gov The strained epoxide ring, in particular, represents a key electrophilic center, readily undergoing ring-opening reactions upon treatment with various nucleophiles. This provides a powerful method for introducing new functionalities with a high degree of stereocontrol.
Nucleophilic substitution reactions can be directed to specific positions on the bicyclic framework. For instance, the introduction of amine groups via nucleophilic substitution has been reported for related 7-oxabicyclo[4.1.0]hept-3-ene structures. evitachem.com These reactions often proceed via the opening of the epoxide ring, a thermodynamically favorable process due to the release of ring strain. The presence of other functional groups on the scaffold, such as ketones in compounds like 1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one, can also influence the course of nucleophilic attack. evitachem.com
Reactions with Metal Species and Catalytic Transformations
The this compound skeleton and its precursors are highly amenable to transformations involving metal species and catalysis, leading to a diverse array of complex molecules.
Gold(I) and Platinum(II/IV) catalysts have proven particularly effective in the cycloisomerization of 1,6-enynes to generate the oxabicyclo[4.1.0]heptene framework. beilstein-journals.org For example, the combination of a chiral Au(I) complex, such as (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂, with a silver salt like AgOTf or AgNTf₂, promotes the enantioselective rearrangement of oxygen-tethered 1,6-enynes. beilstein-journals.org These reactions can yield enantiomerically enriched functionalized oxabicyclo[4.1.0]heptenes with excellent enantiomeric excess (ee) values, often ranging from 73% to 99%. beilstein-journals.org Similarly, PtCl₄ and PtCl₂ have been used to catalyze the cycloisomerization of allyl propynyl (B12738560) ethers to produce these bicyclic systems. beilstein-journals.org
Palladium catalysis has been instrumental in the functionalization of related bicyclic structures. In one study, a palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides was developed to synthesize substituted bicyclo[4.1.0]hept-3-enes. acs.org The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by the generation of a cationic palladium(II) species that coordinates to the enolate and the double bond, ultimately leading to the bicyclic product after reductive elimination. acs.org
Other metals have also been employed. For instance, the cyclopropanation of a related dienyl ester with diazomethane (B1218177) in the presence of palladium(II) acetylacetonate (B107027) (Pd(acac)₂) occurred selectively at the exocyclic double bond. researchgate.net Furthermore, the oxidative cleavage of a related bicyclic compound has been achieved using a RuCl₃-NaIO₄ system, demonstrating the utility of ruthenium in modifying this scaffold. researchgate.net
Rearrangement Reactions Involving the Oxabicyclo[4.1.0]heptene System
The strained nature of the oxabicyclo[4.1.0]heptene system makes it prone to various rearrangement reactions, which can be triggered by thermal, photochemical, or chemical means. These rearrangements often lead to the formation of structurally diverse and complex molecular architectures.
A notable example is the sensitized photorearrangement of 3-methyl-3-phenyl-2(3H)-oxepinone, which proceeds through two sequential photochemical processes. The initial step is a 1,5-phenyl shift, leading to an unstable intermediate, which then undergoes a di-π-methane rearrangement to yield 4-methyl-7-exo-phenyl-2-oxabicyclo[4.1.0]hept-4-en-3-one. oup.com This reaction highlights how light can be used to induce profound skeletal reorganization.
The synthesis of the oxabicyclo[4.1.0]heptene core itself often involves a key rearrangement step. As mentioned previously, gold- and platinum-catalyzed cycloisomerization reactions of 1,6-enynes are powerful methods for constructing this bicyclic system. beilstein-journals.org These reactions are fundamentally rearrangements, where a linear or macrocyclic precursor is transformed into the compact bicyclic structure.
Oxidative rearrangements of related enol ethers have also been explored. For example, treatment of (1R,6R)-3-Methoxy-5,5-dimethyl-7-oxabicyclo[4.1.0]hept-3-en-2-one with hydrogen peroxide and potassium carbonate leads to a rearranged product. rsc.org
Fragmentation Pathways of Oxabicyclic Adducts
The inherent strain within the oxabicyclo[4.1.0]heptene framework can be harnessed to drive fragmentation reactions, providing strategic access to acyclic or different cyclic structures. These fragmentations are often highly specific and serve as key steps in total synthesis.
A classic example is the Eschenmoser fragmentation. The tosylhydrazone derivative of 1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one, a saturated analog of the title compound, undergoes fragmentation to yield an acyclic alkynone. thieme-connect.de This alkynone is a crucial intermediate in the stereoselective synthesis of exo-brevicomin, a pheromone. thieme-connect.de The reaction proceeds by forming a diazo intermediate which then fragments, breaking the C-C bond of the original epoxide and forming a ketone and an alkyne.
Another fragmentation pathway involves the treatment of cycloadducts derived from benzene (B151609) oxide (a related oxabicyclic system) with organolithium reagents. paris-saclay.fr This alkyl lithium-promoted fragmentation is initiated by a carbonyl-assisted deprotonation at a bridgehead position, followed by a β-elimination that cleaves an N-O bond in the adduct. paris-saclay.fr This sequence results in highly functionalized cyclohexene oxide derivatives, demonstrating a fragmentation that preserves a part of the original bicyclic core while introducing significant molecular diversity. paris-saclay.fr
The reactivity of functional groups attached to the bicyclic system can also lead to fragmentation. In a study on cyclopropanated derivatives, lactones formed from the reaction of a related bicyclo[4.1.0]heptene with diazomethane were shown to react with sodium methoxide. researchgate.net This reaction proceeded via the opening of the newly formed cyclopropane ring, representing a fragmentation of a part of the adduct's structure. researchgate.net
Interactive Data Table: Catalytic Transformations
The following table summarizes key catalytic reactions used to synthesize or modify the oxabicyclo[4.1.0]heptene scaffold.
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
| (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTf | Oxygen-tethered 1,6-enynes | Enantioenriched oxabicyclo[4.1.0]heptenes | High enantioselectivity (73-99% ee) | beilstein-journals.org |
| PtCl₄ | Allyl propynyl ethers | Oxabicyclo[4.1.0]heptenes | Early example of cycloisomerization | beilstein-journals.org |
| Pd(PPh₃)₄ / K₂CO₃ / Ag₂CO₃ | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione + β-styryl bromides | Substituted bicyclo[4.1.0]hept-3-enes | Forms three new stereocenters diastereoselectively | acs.org |
| Pd(acac)₂ | Dienyl ester + Diazomethane | Cyclopropanated bicyclo[4.1.0]heptene | Selective reaction at the exocyclic double bond | researchgate.net |
| RuCl₃ / NaIO₄ | Substituted bicyclo[4.1.0]heptene | Ketoacid | Oxidative cleavage of the cyclohexene ring | researchgate.net |
Interactive Data Table: Fragmentation Reactions
This table outlines different fragmentation strategies involving oxabicyclic adducts.
| Reagent/Condition | Substrate Type | Key Intermediate/Process | Product Type | Reference |
| Tosylhydrazine / Heat | α,β-Epoxy ketone (saturated analog) | Tosylhydrazone / Diazo intermediate | Acyclic alkynone | thieme-connect.de |
| Alkyllithium (e.g., MeLi) | Nitroso/Azo cycloadduct of benzene oxide | Deprotonation / β-elimination | Functionalized cyclohexene oxides | paris-saclay.fr |
| Sodium methoxide | Cyclopropanated lactone derivative | Nucleophilic attack | Ring-opened cyclopropane | researchgate.net |
Stereochemical Aspects in the Synthesis and Reactions of 1 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene
Chiral Pool Synthesis Approaches
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.netresearchgate.net This approach leverages the inherent chirality of natural compounds like carbohydrates and terpenes to construct stereochemically defined targets.
Carbohydrates, with their abundant stereocenters, serve as versatile chiral synthons. For instance, the synthesis of cyclophellitol, a related 7-oxabicyclo[4.1.0]heptane derivative, has been achieved starting from L-glucose. researchgate.net This synthesis highlights the potential of using carbohydrates to construct the bicyclic core with controlled stereochemistry. The multiple hydroxyl groups on the carbohydrate scaffold allow for functional group manipulations to build the desired molecular framework.
Terpenes, another class of abundant natural products, also represent a valuable source of chirality for the synthesis of 1-methyl-7-oxabicyclo[4.1.0]hept-3-ene and its analogs. escholarship.org For example, a stereoselective synthesis of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene has been developed from (-)-verbenone, a monoterpene. nih.gov This synthesis demonstrates how the inherent stereochemistry of a terpene can be transferred to the target bicyclic epoxide. The fragmentation of tosylhydrazone derivatives of related 7-oxabicyclo[4.1.0]heptan-2-ones, which can be derived from terpenes, further illustrates the utility of this chiral pool. thieme-connect.de
The following table summarizes examples of chiral pool starting materials and the related bicyclic compounds synthesized from them.
| Chiral Pool Starting Material | Synthesized Bicyclic Compound | Reference |
| L-Glucose | Cyclophellitol | researchgate.net |
| (-)-Verbenone | (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene | nih.gov |
| (-)-Pulegone | Decalin intermediate for erigerol and forskolin | escholarship.org |
Asymmetric Synthesis Methodologies for the Bicyclic Core
Asymmetric synthesis provides a direct route to enantiomerically enriched this compound without relying on a chiral starting material. These methods employ chiral catalysts or reagents to induce stereoselectivity in the key bond-forming reactions.
A highly effective method for the asymmetric synthesis of the bicyclo[4.1.0]heptene core is the gold-catalyzed cycloisomerization of 1,6-enynes. beilstein-journals.orgnih.gov This reaction proceeds under mild conditions and can generate functionalized bicyclic products with high enantiomeric excess (ee). beilstein-journals.orgrsc.org For example, the cycloisomerization of an oxygen-tethered 1,6-enyne using a chiral gold(I) catalyst has been shown to produce a substituted 3-oxabicyclo[4.1.0]hept-4-ene derivative with 99% ee. beilstein-journals.org This methodology is particularly relevant for the synthesis of this compound, as the oxygen atom is already incorporated into the bicyclic system. The reaction involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the alkene to form a cyclopropyl (B3062369) gold(I) carbene-like intermediate, which then rearranges to the final product. acs.org
The Sharpless asymmetric epoxidation is another powerful tool for the enantioselective synthesis of the epoxide moiety in this compound. researchgate.net This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with high stereoselectivity. harvard.edu By choosing the appropriate enantiomer of DET, either the (R,R) or (S,S) epoxide can be selectively formed. harvard.edu This method would require a suitable allylic alcohol precursor to this compound. The predictability and high enantioselectivity of the Sharpless epoxidation make it a valuable strategy for controlling the stereochemistry of the epoxide ring. researchgate.net
The following table provides an overview of asymmetric synthesis methodologies applicable to the formation of the bicyclo[4.1.0]heptene core.
| Asymmetric Methodology | Key Features | Relevant Example | Reference |
| Gold-Catalyzed Cycloisomerization | Mild conditions, high enantioselectivity for 1,6-enynes. | Synthesis of 6-(4-methoxyphenyl)-1-methyl-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene (99% ee). | beilstein-journals.org |
| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of allylic alcohols using a chiral titanium catalyst. | General method for creating chiral epoxides. | researchgate.netharvard.edu |
Diastereomeric Control and Stereoisomer Formation
The synthesis of this compound can lead to the formation of multiple diastereomers due to the presence of several stereocenters. Controlling the relative stereochemistry between these centers is a significant challenge in the synthesis of this molecule.
Diastereoselectivity can often be controlled by the choice of reagents and reaction conditions. For instance, in the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, a single diastereomer of the resulting 2-styryl-substituted bicyclo[4.1.0]hept-3-ene was isolated. acs.org This high level of diastereocontrol is attributed to the specific coordination of the palladium catalyst during the cyclization process. acs.org
The Diels-Alder reaction, a common method for constructing the bicyclic core, also presents opportunities for diastereomeric control. The reaction between 2-methylfuran (B129897) and methyl 3-bromopropiolate to form a precursor to a related 7-oxabicyclo[2.2.1]hept-5-ene derivative proceeds with high regioselectivity. nih.govnih.gov Furthermore, the endo/exo selectivity of Diels-Alder reactions is a well-studied phenomenon that can be influenced by factors such as temperature, solvent, and the presence of Lewis acid catalysts. academie-sciences.fr In the synthesis of epoxyquinols, it was observed that the kinetically favored endo-isomer was predominantly formed in the early stages of a Diels-Alder reaction. tohoku.ac.jp
The formation of different stereoisomers can be influenced by the synthetic route. For example, the epoxidation of limonene (B3431351) can yield a mixture of diastereomers of 1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane. google.com The stereochemical outcome of such epoxidations is dependent on the directing effects of existing stereocenters and the nature of the oxidizing agent.
The following table illustrates examples of reactions where diastereomeric control is a key aspect.
| Reaction | Key Aspect of Diastereocontrol | Outcome | Reference |
| Palladium-Catalyzed Intramolecular Coupling-Cyclization | Catalyst-controlled cyclization | Formation of a single diastereomer | acs.org |
| Diels-Alder Reaction | Endo/exo selectivity | Predominant formation of the endo-isomer under kinetic control | tohoku.ac.jp |
| Epoxidation of Limonene | Substrate-controlled epoxidation | Formation of a mixture of diastereomers | google.com |
Influence of Stereochemistry on Reactivity and Molecular Recognition
The specific three-dimensional arrangement of atoms in the stereoisomers of this compound has a significant impact on their chemical reactivity and their ability to interact with other molecules, a process known as molecular recognition.
The biological activity of molecules is often highly dependent on their stereochemistry, as they need to fit into the specific chiral binding sites of biological macromolecules like enzymes and receptors. A study on the structure-activity relationships of (+)-epi-epoformin, a naturally occurring analog of this compound, revealed that the stereochemistry and the presence of certain functional groups are crucial for its phytotoxic activity. nih.govnih.gov This highlights how subtle changes in the three-dimensional structure can lead to significant differences in biological function. The ability of different stereoisomers to be recognized by biological targets is a key principle in drug design and the study of natural products. mdpi.com
Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the electronic properties of different stereoisomers. These studies can help predict the reactivity of various sites within the molecule and explain the observed stereochemical outcomes of reactions.
The following table summarizes the key aspects of how stereochemistry influences the properties of this compound and related compounds.
| Property | Influence of Stereochemistry | Example | Reference |
| Chemical Reactivity | Directs the regioselectivity and stereoselectivity of ring-opening reactions. | Specific products from the reaction of a bicyclic epoxide with alcohols. | nih.gov |
| Biological Activity | Determines the ability to bind to chiral biological targets. | Structure-activity relationship of (+)-epi-epoformin. | nih.govnih.gov |
| Molecular Recognition | Crucial for interactions with enzymes and receptors. | Design of nucleoside analogues based on a bicyclo[4.1.0]heptane scaffold. | mdpi.com |
Advanced Spectroscopic and Structural Characterization Techniques for 1 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene. Both ¹H and ¹³C NMR provide unique signals corresponding to the protons and carbons within the bicyclic structure, enabling detailed structural confirmation.
Detailed analysis of ¹H NMR spectra, including chemical shifts (δ) and coupling constants (J), allows for the determination of the relative stereochemistry of the protons. For instance, in derivatives of 7-oxabicyclo[4.1.0]heptene, the coupling constants between adjacent protons are crucial for assigning their spatial relationships. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton connectivities. mdpi.comnih.gov For example, in a derivative, the correlation between a proton signal at δ 4.46 (H-4) and δ 5.51 (H-3) in the COSY spectrum helps in assigning these protons. mdpi.com Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are invaluable for determining the through-space proximity of protons, which is essential for assigning the relative stereochemistry of substituents on the ring. mdpi.com For instance, a NOESY correlation between protons at δ 4.46 (H-4) and δ 4.25 (H-1) would indicate their spatial closeness. mdpi.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For example, in a dione (B5365651) derivative, the signals for the carbonyl carbons appear at δ 192.3 and 191.2. mdpi.com Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, which aids in the complete assignment of the NMR spectra and confirmation of the molecular structure. mdpi.com The HMBC experiment is particularly useful for identifying long-range couplings between protons and carbons, helping to piece together the connectivity of the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of 7-Oxabicyclo[4.1.0]hept-3-ene
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione mdpi.com | 6.43 (brs, 1H, H-3), 3.84 (dd, J = 3.7, 0.7 Hz, 1H, H-6), 3.79 (dd, J = 2.5, 0.7 Hz, 1H, H-5), 2.02 (d, J= 1.4 Hz, 3H, H-7) | 192.3 (s, C-1), 191.2 (s, C-4), 146.8 (s, C-2), 133.3 (d, C-3), 54.1 (d, C-5), 53.7 (d, C-6), 16.4 (q, C-7) |
| (1S,5S,6R)-2-Methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene nih.gov | 5.63–5.66 (m, 1H, H-4), 5.53 (dd, 1H, J1,2 = 4.0 Hz, J1,6a = 1.2 Hz, H-1), 5.53–5.48 (m, 1H, H-2), 4.84–4.81 (m, 1H, H-8′), 4.72 (br. s, 1H, H-8) | Not specified |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For instance, the molecular formula of a derivative was determined to be C₇H₇O₃ by HRMS, with a calculated mass of 139.0395 [M+H]⁺ and a found mass of 139.0401. mdpi.comnih.gov
The fragmentation pattern observed in the mass spectrum, typically obtained using electron ionization (EI), provides valuable information about the structure of the molecule. The fragmentation of the molecular ion can help to identify different structural motifs within the molecule. The NIST WebBook provides mass spectral data for related compounds, such as 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-, which shows characteristic fragmentation patterns. nist.govnist.govnist.gov Analysis of these patterns can aid in confirming the structure of this compound and its derivatives.
Table 2: High-Resolution Mass Spectrometry Data for a Derivative of 7-Oxabicyclo[4.1.0]hept-3-ene
| Compound | Ion | Calculated Mass | Found Mass |
| (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione mdpi.comnih.gov | [M+H]⁺ | 139.0395 | 139.0401 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. For example, the presence of a carbonyl group (C=O) in derivatives is confirmed by strong absorption bands in the IR spectrum. In one dione derivative, C=O stretching vibrations were observed at 1737 cm⁻¹ and 1715 cm⁻¹. mdpi.comnih.gov C-H stretching vibrations are typically observed around 2925 cm⁻¹. mdpi.comnih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. A notable feature in the Raman spectrum of the parent compound, 7-oxabicyclo[4.1.0]hept-2-ene, is a series of Q branches starting at 187 cm⁻¹, which is attributed to the ring-puckering mode. This low-frequency mode is analyzed by considering the molecule as a pseudo-four-membered ring, revealing significant asymmetry in its one-dimensional potential energy surface.
Table 3: Characteristic IR Absorption Frequencies for a Derivative of 7-Oxabicyclo[4.1.0]hept-3-ene
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch | 2925 mdpi.comnih.gov |
| C=O stretch | 1737, 1715 mdpi.comnih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For derivatives of this compound that can be obtained as suitable single crystals, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles.
For example, the crystal structure of (4S,5R,6S)-4,5,6-trihydroxy-3-methylcyclohex-2-enone, a related compound, was determined by X-ray diffraction, confirming its absolute configuration. iucr.org The six-membered ring in this molecule adopts an envelope conformation. iucr.org Similarly, the absolute configuration of other derivatives has been established using X-ray crystallography, which is crucial for understanding their biological activity.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules. It measures the differential absorption of left and right circularly polarized light, which is a property of optically active compounds. The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry.
For derivatives of this compound, experimental CD spectra can be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density-functional theory (TDDFT), to determine the absolute configuration of the molecule. researchgate.netmdpi.com This approach has been successfully used to establish the absolute configurations of various natural products containing the 7-oxabicyclo[4.1.0]hept-3-ene core. researchgate.netmdpi.com The agreement between the experimental and calculated CD spectra provides strong evidence for the assigned absolute configuration. mdpi.com
Applications of 1 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene As a Synthetic Intermediate
Building Block for Complex Organic Synthesis
The unique three-dimensional shape and the presence of multiple reactive sites make 1-methyl-7-oxabicyclo[4.1.0]hept-3-ene and its analogues valuable starting materials for constructing intricate molecular frameworks.
While direct application of this compound in the total synthesis of specific terpenoids is an area of ongoing research, the broader class of oxabicyclo[4.1.0]heptane structures is integral to terpenoid chemistry. Terpenes, which are abundant biomass-derived hydrocarbons, can be converted into epoxides like 1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane (limonene oxide). core.ac.uknist.gov These terpene-derived epoxides serve as chiral pool starting materials, providing a foundation for creating other complex molecules. escholarship.org The synthesis of value-added polymers from terpenoids is a key area of research, where the epoxide functionality is used for ring-opening polymerizations. mdpi.com Furthermore, engineered yeast cells have been developed to synthesize non-canonical C16 terpene building blocks, demonstrating the modular nature of terpene biosynthesis which can be mimicked in synthetic chemistry. nih.gov The strategic use of oxabicyclic compounds, including those derived from terpenes, is a well-established method for the stereoselective synthesis of natural products. nih.govresearchgate.net
The strained ring system of oxabicyclo[4.1.0]heptene derivatives makes them ideal substrates for ring-opening reactions, providing access to highly functionalized cyclohexene (B86901) and cyclohexane (B81311) frameworks. These frameworks are common motifs in many architecturally complex target molecules. Palladium-catalyzed intramolecular coupling and cyclization reactions of related bicyclo[4.1.0]heptene precursors have been shown to produce complex polycyclic structures with high diastereoselectivity. acs.org The ability to control the stereochemistry during these transformations is crucial for synthesizing molecules with specific three-dimensional arrangements. The synthesis of compounds like ambuic acid analogues, which are inhibitors of staphylococcal virulence, has utilized related oxabicyclo[4.1.0]heptene scaffolds to build complex structures, demonstrating the utility of this chemical class in creating novel molecular architectures. nottingham.ac.uk
Role in Medicinal Chemistry Research
The this compound scaffold is of significant interest in medicinal chemistry due to its presence in or use as a precursor for various biologically active compounds.
Derivatives of the 7-oxabicyclo[4.1.0]hept-3-ene core are key intermediates in the synthesis of important antiviral drugs. Notably, they are precursors in the synthesis of oseltamivir (B103847), a neuraminidase inhibitor used to treat influenza. evitachem.com The specific stereochemistry of the bicyclic system allows for the precise installation of functional groups required for antiviral activity.
Recent computational studies have explored derivatives of this scaffold as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net Hydrazone derivatives of methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate were investigated using molecular docking and density functional theory (DFT). nih.govresearchgate.netresearchgate.net These studies suggest that the bicyclic framework can serve as a potent scaffold for designing new antiviral agents. nih.gov The research highlights the potential of these compounds to act as effective therapeutic agents against COVID-19 and other viral diseases. researchgate.netresearchgate.net
The 7-oxabicyclo[4.1.0]heptene framework is a valuable scaffold for designing enzyme modulators. Its rigid structure allows for well-defined interactions with enzyme active sites. Molecular docking studies on derivatives aimed at the COVID-19 main protease revealed specific binding interactions, including hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory potential. nih.govresearchgate.net
For instance, computational analysis of hydrazone derivatives showed promising docking scores against the viral protease, in some cases better than existing drugs like remdesivir (B604916) and chloroquine. nih.gov The studies used DFT to analyze the electronic properties, such as the HOMO-LUMO energy gap and the molecular electrostatic potential, to understand the reactivity and interaction points of the molecules. nih.govresearchgate.net These molecular interaction studies are crucial for the rational design of new and more potent enzyme inhibitors based on the this compound scaffold.
Table 1: Bioactive Derivatives of the 7-Oxabicyclo[4.1.0]hept-3-ene Scaffold This table is based on computational studies and synthetic precursor roles.
| Derivative Class | Target Enzyme/Application | Research Finding | Reference |
|---|---|---|---|
| Oseltamivir Intermediates | Influenza Neuraminidase | Serves as a key synthetic precursor for the antiviral drug oseltamivir. | evitachem.com |
| Hydrazone derivatives of methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | SARS-CoV-2 Main Protease (Mpro) | Computational studies show high binding affinity and potential as inhibitors. Docking scores were found to be superior to some frontline drugs. | nih.govresearchgate.net |
| Ambuic Acid Analogues | Staphylococcal AgrB | The bicyclic scaffold is used to synthesize analogues that inhibit staphylococcal virulence. | nottingham.ac.uk |
Contributions to Materials Science
The strained epoxide ring within the 7-oxabicyclo[4.1.0]heptane structure makes it a valuable monomer in materials science, particularly for the synthesis of polymers. The ring strain facilitates ring-opening polymerization, which can lead to polymers with unique and desirable properties. While research often focuses on the parent compound or its derivatives, the underlying principle applies to this compound.
These bicyclic compounds are used in the development of new materials where their specific structural characteristics can be engineered to create innovative polymers. lookchem.com The polymerization of such monomers can result in materials with tailored thermal and mechanical properties. The use of terpene-derived epoxides, a closely related class of compounds, as building blocks for biopolymers is an expanding field, aiming to replace fossil fuel-derived monomers with sustainable alternatives from biorefineries. mdpi.com
Development of Novel Monomers for Polymer Synthesis
The strained three-membered epoxide ring of this compound makes it a suitable candidate for ring-opening polymerization, a process that can lead to the formation of polymers with various functional groups and properties. While direct polymerization studies on this compound are not extensively documented in publicly available research, the polymerization of the parent compound, 7-oxabicyclo[4.1.0]heptane (also known as 1,2-cyclohexene oxide), and its derivatives provides significant insight into this application.
The enthalpy of polymerization is a key factor in determining the feasibility of a monomer for polymer synthesis. For instance, the enthalpy of polymerization for 7-oxabicyclo[4.1.0]heptane to form poly(oxy-1,2-cyclohexylene) has been measured to be -96.7 ± 1.5 kJ·mol⁻¹. researchgate.net This highly exothermic value indicates that the ring strain in the monomer provides a strong thermodynamic driving force for polymerization. Studies on methylated derivatives of the related 7-oxabicyclo[2.2.1]heptane system also show significant enthalpies of polymerization, suggesting that the presence of a methyl group does not impede the polymerization process and can be used to tune the properties of the resulting polymer. researchgate.net
Derivatives of the 7-oxabicyclo[4.1.0]heptane core are integral to the synthesis of specialized polymers. For example, cycloaliphatic epoxy resins, such as 7-oxabicyclo[4.1.0]hept-3-ylmethyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate, undergo cationic polymerization to create crosslinked thermosets with high thermal and chemical resistance. wikipedia.org This highlights the potential of the bicyclic epoxide structure, including its methylated variants, to serve as a foundational component for advanced polymer materials.
The general approach to utilizing compounds like this compound in polymer synthesis involves the ring-opening of the epoxide, which can be initiated by cationic or anionic initiators. The resulting polymer would feature a poly(oxy-cyclohexenylene) backbone with a methyl substituent, which could influence the polymer's stereochemistry, solubility, and thermal properties.
Table 1: Polymerization Data for 7-Oxabicyclo[4.1.0]heptane and Related Compounds
| Monomer | Polymer | Enthalpy of Polymerization (ΔH) | Polymerization Type | Reference |
| 7-Oxabicyclo[4.1.0]heptane | poly(oxy-1,2-cyclohexylene) | -96.7 ± 1.5 kJ·mol⁻¹ | Cationic Ring-Opening | researchgate.net |
| 7-Oxabicyclo[2.2.1]heptane | poly(oxy-1,4-cyclohexylene) | -44.3 ± 1.9 kJ·mol⁻¹ | Cationic Ring-Opening | researchgate.net |
| endo-2-Methyl-7-oxabicyclo[2.2.1]heptane | poly(oxy-1,4-(2-methyl)cyclohexylene) | -45.4 ± 3.1 kJ·mol⁻¹ | Cationic Ring-Opening | researchgate.net |
| exo-2-Methyl-7-oxabicyclo[2.2.1]heptane | poly(oxy-1,4-(2-methyl)cyclohexylene) | -49.7 ± 2.6 kJ·mol⁻¹ | Cationic Ring-Opening | researchgate.net |
This table presents data for the parent compound and related methylated isomers to illustrate the general principles of polymerization for this class of compounds, due to the lack of specific data for this compound.
Utilization as Chemical Probes for Mechanistic Investigations
The reactivity of the strained epoxide and the presence of a double bond in this compound make it a potentially valuable tool for investigating the mechanisms of various chemical reactions. The ring-opening of the epoxide can proceed through different pathways depending on the reaction conditions and reagents, providing insights into reaction stereochemistry and the nature of intermediate species.
While specific studies employing this compound as a mechanistic probe are not widely reported, research on closely related structures demonstrates their utility in this area. For instance, the reactions of chlorinated derivatives of 1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one have been studied to understand ion-radical mechanisms in the formation of disinfection byproducts in water treatment. researchgate.net The formation of 3,5,5-trichloro-6-methoxy-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one from the reaction of a humic acid model with monochloramine in methanol (B129727) points to complex radical and ionic pathways that can be elucidated using such model compounds. researchgate.net
Furthermore, theoretical studies, such as those using Density Functional Theory (DFT), have been conducted on derivatives of 7-oxabicyclo[4.1.0]hept-3-ene to investigate their electronic properties and reactivity. researchgate.net These computational studies can predict reaction pathways and transition states, complementing experimental work in mechanistic investigations. For example, DFT studies on derivatives of the parent compound have revealed energy gaps and electrophilicity indices, which are crucial for understanding their behavior in reactions.
The ring-opening of the epoxide can be catalyzed by acids or transition metals, and the regioselectivity and stereoselectivity of these reactions provide valuable mechanistic information. The methyl group in this compound would likely influence the outcome of these reactions due to its electronic and steric effects, making it a potentially sensitive probe for studying the subtleties of reaction mechanisms.
Table 2: Examples of Mechanistic Studies on Related Bicyclic Epoxides
| Compound/System | Reaction Studied | Mechanistic Aspect Investigated | Methodology | Reference |
| 2,4,6,6-Tetrachloro-2-methylcyclohex-4-ene-1,3-dione with NH₂Cl | Epoxide formation | Ion-radical mechanisms | Product analysis and proposed mechanisms | researchgate.net |
| Derivatives of methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | - | Electronic properties (HOMO-LUMO gap, electrophilicity) | Density Functional Theory (DFT) | researchgate.net |
| 1-Hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane | Pt-salt catalyzed rearrangement | Oxidative addition, ring cleavage, and protodeplatination | Density Functional Theory (DFT) | acs.org |
This table provides examples of mechanistic studies on related compounds to illustrate the potential of this compound as a chemical probe, given the limited direct research on this specific molecule.
Future Directions and Emerging Research Avenues for 1 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene Research
Catalyst Development for Enhanced Enantioselectivity and Efficiency
The synthesis of enantiomerically pure 1-methyl-7-oxabicyclo[4.1.0]hept-3-ene and its derivatives is a key area of ongoing research. The development of advanced catalysts is crucial for controlling the stereochemistry of the final product, which is often critical for its biological activity or material properties.
Gold(I)-based catalysts have shown considerable promise in the asymmetric cycloisomerization of 1,6-enynes to produce oxabicyclo[4.1.0]heptene derivatives. beilstein-journals.org For instance, the use of a chiral gold(I) complex, (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2, in conjunction with silver salts like AgOTf or AgNTf2, has enabled the synthesis of functionalized oxabicyclo[4.1.0]heptenes with excellent enantiomeric excesses (ee), in some cases up to 99%. beilstein-journals.org However, the efficiency of these reactions can be highly dependent on the specific substrate. beilstein-journals.org
Future research will likely focus on the design of new chiral ligands for gold and other transition metals, such as platinum and iridium, to improve both the yield and enantioselectivity of these cycloisomerization reactions. beilstein-journals.org The goal is to develop more robust and versatile catalytic systems that can accommodate a wider range of substrates while maintaining high levels of stereocontrol.
Table 1: Catalyst Systems for Asymmetric Synthesis of Bicyclo[4.1.0]heptene Derivatives
| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |
| (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2 / AgOTf | Gold-catalyzed cycloisomerization | Up to 99% | beilstein-journals.org |
| Chiral Iridium Catalyst | Asymmetric cycloisomerization | Not specified | beilstein-journals.org |
| (R)-DTBM-MeO-biphep(AuCl)2/AgOTf | Enantioselective synthesis | Excellent | nih.gov |
Exploration of Novel Reactivity Pathways
The strained epoxide ring and the double bond in this compound provide two reactive sites that can be selectively targeted to create a diverse array of new molecules. Researchers are actively exploring novel reactivity pathways to exploit this dual functionality.
One area of interest is the tandem reaction, where a single catalytic system promotes multiple bond-forming events in a single operation. For example, a gold(I)-catalyzed tandem allylation/cycloisomerization has been developed for the synthesis of 3-oxabicyclo[4.1.0]hept-4-ene derivatives. nih.gov Future work could explore other tandem sequences, such as combining ring-opening of the epoxide with a subsequent cycloaddition or rearrangement, to rapidly build molecular complexity.
Furthermore, the development of metal-dependent catalytic methods could allow for the selective synthesis of different isomers from the same starting material. For instance, the choice of catalyst between Cu(OTf)2 and InCl3 or gold(I) complexes has been shown to determine the formation of either 2,4-cyclohexadienes or 1,3-cyclohexadienes from enynals and alkenes. nih.gov Similar strategies could be applied to this compound to access a wider range of structural motifs.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely focus on developing more sustainable and efficient synthetic methods.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. bath.ac.uk The integration of catalytic reactions, such as the epoxidation of terpenes to form bicyclic epoxides, with flow technology is a promising avenue for the industrial-scale synthesis of these compounds. bath.ac.uk
Moreover, there is a strong emphasis on replacing hazardous and polluting reagents with more environmentally benign alternatives. For example, the use of hydrogen peroxide (H2O2) as a green oxidant in solvent-free epoxidation processes is being explored. bath.ac.uk These sustainable approaches will be critical for the large-scale production of this compound and its derivatives for various applications.
Advanced Materials Science Applications
The unique bicyclic structure of this compound and its derivatives makes them attractive building blocks for the synthesis of advanced materials. The rigidity of the bicyclic system can impart desirable physical properties to polymers and other materials. cymitquimica.com
Derivatives of 7-oxabicyclo[4.1.0]heptene are being investigated as monomers for polymerization. bath.ac.uk The resulting polymers could possess unique thermal, mechanical, and optical properties. For example, anti-diols derived from terpene epoxides are promising monomers for the synthesis of novel polymers. bath.ac.uk
Future research in this area will likely involve the synthesis and characterization of a wider range of polymers derived from this compound. The relationship between the monomer structure and the properties of the resulting polymer will be a key area of investigation, with the aim of designing materials with specific functionalities for applications in areas such as electronics, coatings, and biomedical devices.
Design of Next-Generation Bioactive Scaffolds
The 7-oxabicyclo[4.1.0]heptene core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active natural products and synthetic compounds. beilstein-journals.org Derivatives of this scaffold have shown potential as antiviral, anticancer, and antimicrobial agents.
A notable example is the use of 7-oxabicyclo[4.1.0]heptene derivatives as key intermediates in the synthesis of the anti-influenza drug oseltamivir (B103847). More recently, computational studies have explored derivatives of methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate as potential inhibitors of the main protease of SARS-CoV-2, the virus that causes COVID-19. nih.govresearchgate.net These studies, which utilize techniques like Density Functional Theory (DFT) and molecular docking, have identified promising candidates with good binding affinities to the viral enzyme. nih.govresearchgate.net
Future research will focus on the synthesis and biological evaluation of new libraries of this compound derivatives. By systematically modifying the substituents on the bicyclic core, researchers can explore the structure-activity relationships and optimize the potency and selectivity of these compounds for specific biological targets. The development of stereoisomers of related compounds has also shown that biological activity can be highly dependent on the specific configuration. researchgate.net This highlights the importance of enantioselective synthesis in the design of next-generation bioactive scaffolds.
Table 2: Investigated Bioactive Derivatives of the 7-Oxabicyclo[4.1.0]heptene Scaffold
| Derivative | Investigated Activity | Research Approach | Reference |
| Oseltamivir Precursors | Antiviral (Influenza) | Chemical Synthesis | |
| Methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate Derivatives | Antiviral (COVID-19) | Computational (DFT, Molecular Docking) | nih.govresearchgate.net |
| (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol Metabolite | Antiparkinsonian | Animal Models | researchgate.net |
Q & A
Q. What are the common synthetic routes for 1-methyl-7-oxabicyclo[4.1.0]hept-3-ene, and how do reaction conditions influence yield and purity?
The synthesis typically involves epoxidation of cyclohexene derivatives or cyclopropane ring-opening reactions. For example, the compound can be synthesized via oxidation of methyl-substituted cyclohexene precursors using peracids (e.g., mCPBA) under controlled temperatures (0–25°C) to minimize side reactions. Solvent polarity and steric effects significantly impact regioselectivity, with non-polar solvents favoring bicyclic product formation. Yield optimization requires precise stoichiometric control of oxidizing agents and inert atmospheres to prevent epoxide ring degradation .
Q. How does the bicyclic structure of this compound affect its reactivity in substitution and ring-opening reactions?
The strained oxabicyclo structure enhances electrophilic reactivity at the methyl-substituted carbon. In substitution reactions (e.g., nucleophilic attacks), the oxygen atom in the seven-membered ring stabilizes transition states through partial charge delocalization. Ring-opening reactions, such as acid-catalyzed hydrolysis, proceed via carbocation intermediates, with regioselectivity influenced by the methyl group’s steric hindrance. Computational modeling (DFT) is recommended to predict reactive sites .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and ring strain via coupling constants (e.g., J values for cyclopropane protons).
- GC-MS : For purity assessment and detection of volatile byproducts.
- X-ray Crystallography : To resolve ambiguities in bicyclic conformation and substituent orientation .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence their biological activity?
Enantiomeric forms exhibit divergent interactions with biological targets. For instance, the (1R,6S) configuration shows higher binding affinity to microbial enzymes (e.g., cytochrome P450) compared to the (1S,6R) isomer, as demonstrated in antimicrobial assays. Chiral HPLC or enzymatic resolution is essential for isolating active stereoisomers. Structure-activity relationship (SAR) studies should integrate molecular docking to map binding pockets .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from impurities in synthesized batches or variations in assay protocols. For example, antimicrobial activity (MIC values ranging from 8–32 µg/mL) can be validated using standardized CLSI guidelines. Cross-referencing with structurally similar compounds (e.g., 7-oxabicyclo[4.1.0]heptan-3-carboxylic acid derivatives) helps distinguish intrinsic activity from assay artifacts. LC-MS purity checks (>98%) and negative controls are mandatory .
Q. What are the mechanistic implications of this compound in catalytic asymmetric synthesis?
The compound serves as a chiral scaffold in transition-metal-catalyzed reactions. For example, Rh-catalyzed hydrogenation of its enol ether derivatives yields enantiomerically enriched alcohols (up to 95% ee). The bicyclic framework’s rigidity enhances stereocontrol, while the oxygen atom stabilizes metal-ligand complexes. Kinetic studies (e.g., Eyring plots) are recommended to elucidate activation parameters .
Q. How does the compound interact with biological macromolecules, and what experimental approaches validate these interactions?
Studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal moderate binding to serum albumin (Kd ~10 µM), suggesting potential pharmacokinetic interactions. Förster resonance energy transfer (FRET) assays can probe nucleic acid interactions. Synchrotron-based crystallography is advised for high-resolution structural data .
Methodological Recommendations
- Synthetic Optimization : Use kinetic trapping techniques to isolate metastable intermediates during ring-opening reactions.
- Data Validation : Cross-check spectral data with PubChem/CAS entries (e.g., CAS 41088-52-2) to confirm structural assignments .
- Toxicity Screening : Prioritize EPA DSSTox data (DTXSID00884680) for preliminary hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
